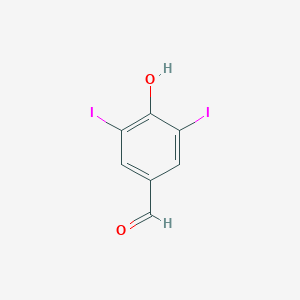

3,5-Diiodo-4-hydroxybenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-3,5-diiodobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4I2O2/c8-5-1-4(3-10)2-6(9)7(5)11/h1-3,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHLUEIMENHLCMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1I)O)I)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4I2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20173129 | |

| Record name | 4-Hydroxy-3,5-diiodobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20173129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1948-40-9 | |

| Record name | 4-Hydroxy-3,5-diiodobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1948-40-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-3,5-diiodobenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001948409 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1948-40-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72943 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxy-3,5-diiodobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20173129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-3,5-diiodobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.141 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 3,5-Diiodo-4-hydroxybenzaldehyde: Synthesis, Properties, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 3,5-Diiodo-4-hydroxybenzaldehyde (CAS No. 1948-40-9), a key halogenated aromatic aldehyde. It is a valuable synthetic intermediate, primarily utilized as a precursor in the development of thyroid hormone analogues and other complex bioactive molecules.[1] This document details its physicochemical properties, predicted spectral characteristics, and established experimental protocols for its synthesis. Furthermore, it explores its significant applications in medicinal chemistry and its relevance to the thyroid hormone signaling pathway. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Physicochemical and Computed Properties

This compound is a solid, sparingly soluble in water, chloroform, and methanol.[2] Its key properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 1948-40-9 | [1] |

| Molecular Formula | C₇H₄I₂O₂ | [1] |

| Molecular Weight | 373.91 g/mol | [1] |

| IUPAC Name | 4-hydroxy-3,5-diiodobenzaldehyde | [1] |

| Appearance | White to off-white solid | - |

| Melting Point | 202-203 °C | [2] |

| Boiling Point | 284.1 ± 40.0 °C (Predicted) | [2] |

| Density | 2.602 ± 0.06 g/cm³ (Predicted) | [2] |

| Water Solubility | Insoluble | [2] |

| SMILES | C1=C(C=C(C(=C1I)O)I)C=O | [1] |

| InChIKey | WHLUEIMENHLCMY-UHFFFAOYSA-N | [1] |

Spectral Data Analysis

While specific experimental spectra are not widely published, the structural features of this compound allow for the prediction of its key spectroscopic characteristics. The analysis is supported by data from its close structural analog, 3,5-Dibromo-4-hydroxybenzaldehyde.[3]

| Technique | Expected Features |

| ¹H NMR | - Aldehyde Proton (-CHO): A sharp singlet expected around δ 9.8 ppm.- Aromatic Protons (Ar-H): A singlet representing two equivalent protons on the aromatic ring, expected around δ 8.0-8.2 ppm.- Hydroxyl Proton (-OH): A broad singlet, chemical shift is concentration and solvent dependent, expected around δ 6.0-6.5 ppm. |

| ¹³C NMR | - Carbonyl Carbon (C=O): Signal expected in the δ 188-192 ppm region.- Aromatic C-OH: Signal expected in the δ 155-160 ppm region.- Aromatic C-CHO: Signal expected in the δ 130-132 ppm region.- Aromatic C-H: Signal expected in the δ 133-136 ppm region.- Aromatic C-I: Signal expected in the δ 110-115 ppm region. |

| FTIR (KBr Pellet) | - O-H Stretch: Broad absorption band around 3200-3600 cm⁻¹.- C-H Stretch (Aromatic): Absorption around 3050-3100 cm⁻¹.- C-H Stretch (Aldehyde): Weak bands typically near 2850 cm⁻¹ and 2750 cm⁻¹.- C=O Stretch (Aldehyde): Strong, sharp absorption band around 1680-1700 cm⁻¹.- C=C Stretch (Aromatic): Absorptions in the 1400-1600 cm⁻¹ region. |

Synthesis and Experimental Protocols

This compound is a critical synthetic intermediate.[2] Detailed protocols for its own synthesis and its subsequent use in forming more complex structures are outlined below.

Protocol 1: Synthesis of this compound

This protocol describes the direct iodination of 4-hydroxybenzaldehyde.[2]

Materials:

-

4-hydroxybenzaldehyde (1.0 g, 8.19 mmol)

-

Sodium periodate (1.75 g, 8.19 mmol)

-

Sodium chloride (957 mg, 16.38 mmol)

-

Potassium iodide (2.72 g, 16.4 mmol)

-

Acetic acid (30 mL)

-

Water (3 mL)

-

Ethyl acetate (EtOAc)

-

1M Sodium thiosulfate solution

Procedure:

-

In a 100 mL round-bottom flask, dissolve 4-hydroxybenzaldehyde, sodium periodate, and sodium chloride in 30 mL of acetic acid.

-

Add 3 mL of water to the mixture at room temperature.

-

Stir the reaction mixture for 10 minutes at room temperature.

-

Add potassium iodide to the flask and continue stirring at room temperature for 96 hours.

-

Upon completion, dilute the reaction mixture with 25 mL of EtOAc.

-

Wash the organic layer with a 1M aqueous solution of sodium thiosulfate to quench any remaining iodine.

-

Proceed with standard aqueous workup and purification steps (e.g., extraction, drying, and recrystallization) to isolate the final product.

References

3,5-Diiodo-4-hydroxybenzaldehyde molecular weight and formula

An In-depth Technical Guide to 3,5-Diiodo-4-hydroxybenzaldehyde

This technical guide provides comprehensive information on the chemical properties, synthesis, and analysis of this compound, a key intermediate in various chemical syntheses. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Core Compound Properties

This compound is a substituted aromatic aldehyde. Structurally, it consists of a benzene ring functionalized with a formyl group (-CHO), a hydroxyl group (-OH), and two iodine atoms at positions 3 and 5 relative to the formyl group.[1] This compound typically appears as a yellow solid and is sparingly soluble in water.[1]

Quantitative Data Summary

The fundamental physicochemical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source |

| Molecular Formula | C₇H₄I₂O₂ | [1][2][3][4] |

| Molecular Weight | 373.91 g/mol | [1][4] |

| Monoisotopic Mass | 373.83007 g/mol | [1][4] |

| Melting Point | 202 °C | |

| Topological Polar Surface Area | 37.3 Ų | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| CAS Number | 1948-40-9 | [1] |

Synthesis of this compound

The following section details an experimental protocol for the laboratory-scale synthesis of this compound from 4-hydroxybenzaldehyde.

Experimental Protocol: Iodination of 4-Hydroxybenzaldehyde

This protocol is adapted from a documented synthesis method.[2]

Materials:

-

4-hydroxybenzaldehyde

-

Sodium periodate (NaIO₄)

-

Sodium chloride (NaCl)

-

Potassium iodide (KI)

-

Acetic acid

-

Deionized water (H₂O)

-

100mL round-bottom flask

-

Magnetic stirrer and stir bar

Procedure:

-

In a 100mL round-bottom flask, dissolve 1.0g (8.19 mmol) of 4-hydroxybenzaldehyde, 1.75g (8.19 mmol) of sodium periodate, and 957mg (16.38 mmol) of sodium chloride in 30mL of acetic acid.

-

Add 3mL of deionized water to the mixture at room temperature.

-

Stir the reaction mixture at room temperature for 10 minutes.

-

Add 2.72g (16.4 mmol) of potassium iodide to the flask.

-

Continue to stir the reaction mixture at room temperature for 96 hours.

-

Upon completion, the product can be isolated and purified using standard laboratory techniques such as extraction and recrystallization.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound from 4-hydroxybenzaldehyde.

Caption: Workflow for the synthesis of this compound.

References

Navigating the Solubility Landscape of 3,5-Diiodo-4-hydroxybenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Diiodo-4-hydroxybenzaldehyde is a halogenated aromatic aldehyde with significant potential as a building block in pharmaceutical synthesis and materials science. A thorough understanding of its solubility in various organic solvents is paramount for its effective utilization in reaction chemistry, purification processes, and formulation development. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, a detailed experimental protocol for its quantitative solubility determination, and comparative data from structurally analogous compounds to inform solvent selection and experimental design.

Core Data Presentation: Solubility of this compound and Analogues

Precise quantitative solubility data for this compound is not extensively reported in peer-reviewed literature. However, qualitative assessments consistently indicate its low solubility in aqueous media and limited solubility in common organic solvents.

Qualitative Solubility of this compound

| Solvent | Solubility Description | Source |

| Water | Insoluble | [1][2] |

| Chloroform | Sparingly soluble / Slightly soluble (sonication may aid) | [1][2] |

| Methanol | Sparingly soluble | [1][2] |

| DMSO | Slightly soluble | [1] |

To provide a more quantitative frame of reference, the following table summarizes the solubility of structurally similar benzaldehyde derivatives. Researchers should be aware that these values are for analogous compounds and should be used as a guideline for solvent screening, not as a direct substitute for experimental data on this compound.

Quantitative Solubility of Structurally Analogous Benzaldehydes

| Compound | Solvent | Temperature (°C) | Solubility (mg/mL) | Source |

| 3,4-Dihydroxybenzaldehyde | Ethanol | Not Specified | ~20 | [3] |

| 3,4-Dihydroxybenzaldehyde | DMSO | Not Specified | ~30 | [3] |

| 3,4-Dihydroxybenzaldehyde | Dimethyl formamide (DMF) | Not Specified | ~30 | [3] |

| 4-Hydroxybenzaldehyde | Methanol | 25 | 263.8 | [4] |

| 4-Hydroxybenzaldehyde | Ethanol | 25 | 216.9 | [4] |

| 4-Hydroxybenzaldehyde | n-Propanol | 25 | 185.7 | [4] |

| 4-Hydroxybenzaldehyde | Isopropanol | 25 | 162.3 | [4] |

| 4-Hydroxybenzaldehyde | Acetone | 25 | 418.1 | [4] |

| 4-Hydroxybenzaldehyde | Ethyl Acetate | 25 | 168.9 | [4] |

| 4-Hydroxybenzaldehyde | Acetonitrile | 25 | 57.8 | [4] |

| 4-Hydroxybenzaldehyde | Toluene | 25 | 1.3 | [4] |

Note: The solubility of 4-hydroxybenzaldehyde was originally reported in mole fraction and has been converted to mg/mL for comparative purposes.

Experimental Protocol: Determination of Solubility via the Gravimetric Method

The following is a detailed methodology for the robust determination of the solubility of this compound in an organic solvent of interest. This protocol is based on the widely used gravimetric method, which involves the preparation of a saturated solution, followed by the evaporation of the solvent and the precise weighing of the dissolved solute.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Analytical balance (± 0.1 mg accuracy)

-

Vials with screw caps

-

Constant temperature orbital shaker or magnetic stirrer with temperature control

-

Syringe filters (chemically compatible with the solvent)

-

Syringes

-

Pre-weighed evaporation dishes (e.g., glass or aluminum)

-

Drying oven or vacuum oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume (e.g., 5 or 10 mL) of the chosen organic solvent. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature orbital shaker or on a magnetic stirrer set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the mixture for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium. Periodically inspect the vial to confirm that excess solid remains.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, allow the suspension to settle for a short period.

-

Carefully draw a known volume of the supernatant into a syringe.

-

Attach a syringe filter to the syringe and dispense the clear, filtered saturated solution into a pre-weighed evaporation dish. Record the exact volume of the filtrate transferred.

-

-

Solvent Evaporation:

-

Place the evaporation dish containing the filtered solution into a drying oven set to a temperature that is well below the boiling point of the solvent and the melting point of this compound (202-203 °C) to avoid decomposition. A temperature of 40-60 °C is generally suitable for many volatile organic solvents.

-

For high-boiling point solvents like DMSO, a vacuum oven at a moderate temperature is recommended to facilitate complete evaporation.

-

Continue the drying process until all the solvent has visibly evaporated.

-

-

Mass Determination and Calculation:

-

Transfer the evaporation dish to a desiccator to cool to room temperature without absorbing atmospheric moisture.

-

Once cooled, weigh the evaporation dish containing the dried this compound on an analytical balance.

-

Repeat the drying and weighing steps until a constant mass is achieved (i.e., the difference between two consecutive weighings is negligible).

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty evaporation dish from the final constant mass.

-

The solubility can then be expressed in various units, such as g/L or mg/mL, by dividing the mass of the dissolved solid by the volume of the filtrate that was evaporated.

-

Visualizations

The following diagrams illustrate the logical workflow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Caption: Logical relationship of components in solubility measurement.

References

An In-depth Technical Guide to the Structural and Conformational Analysis of 3,5-Diiodo-4-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed structural and conformational analysis of 3,5-Diiodo-4-hydroxybenzaldehyde, a key intermediate in the synthesis of various pharmaceutical and bioactive molecules. Due to the limited availability of comprehensive experimental data in the public domain, this guide combines known physical and chemical properties with a robust computational investigation to elucidate the molecule's three-dimensional structure, conformational preferences, and spectroscopic characteristics. The methodologies presented herein serve as a blueprint for the characterization of this and similar halogenated benzaldehyde derivatives, offering valuable insights for researchers in medicinal chemistry and materials science.

Introduction

This compound is a substituted aromatic aldehyde with the chemical formula C₇H₄I₂O₂. Its structure, featuring a benzene ring functionalized with an aldehyde group, a hydroxyl group, and two iodine atoms, makes it a versatile precursor in organic synthesis. The electronic and steric effects of the bulky, electron-withdrawing iodine atoms, combined with the hydrogen-bonding capability of the hydroxyl group, are expected to significantly influence the molecule's conformation and reactivity. Understanding these structural nuances is critical for its application in the design of novel therapeutic agents and functional materials.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₇H₄I₂O₂ | |

| Molecular Weight | 373.91 g/mol | |

| CAS Number | 1948-40-9 | |

| Appearance | White to off-white solid | |

| Melting Point | 202 °C | |

| Solubility | Insoluble in water; sparingly soluble in chloroform and methanol. | [1] |

| Hydrogen Bond Acceptor Count | 2 | |

| Hydrogen Bond Donor Count | 1 | |

| Topological Polar Surface Area | 37.3 Ų |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the iodination of 4-hydroxybenzaldehyde.[1]

Materials:

-

4-hydroxybenzaldehyde

-

Sodium periodate (NaIO₄)

-

Sodium chloride (NaCl)

-

Potassium iodide (KI)

-

Acetic acid

-

Deionized water

-

Ethyl acetate (EtOAc)

-

1M Sodium thiosulfate solution

Procedure:

-

In a round-bottom flask, dissolve 4-hydroxybenzaldehyde, sodium periodate, and sodium chloride in acetic acid.

-

Add a small amount of water and stir the mixture at room temperature.

-

Add potassium iodide to the reaction mixture and continue stirring at room temperature for an extended period (e.g., 96 hours).

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1M sodium thiosulfate solution to quench any remaining iodine.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Spectroscopic Characterization

The synthesized compound should be characterized using a suite of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to confirm the chemical structure.

-

Infrared (IR) Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy can be used to identify the characteristic functional groups, such as the hydroxyl (O-H), aldehyde (C=O), and aromatic (C=C) vibrations.

-

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can provide information about the electronic transitions within the molecule and determine its maximum absorption wavelength (λmax).

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be employed to confirm the molecular weight and elemental composition of the synthesized compound.

Computational Structural Analysis

To gain a deeper understanding of the structural and conformational properties of this compound, a computational analysis using density functional theory (DFT) is proposed.

Computational Methodology

The following computational workflow is recommended:

-

Geometry Optimization: The initial structure of this compound is built and optimized using a DFT method, such as B3LYP, with a suitable basis set like 6-311++G(d,p). This will yield the lowest energy, or ground-state, conformation of the molecule.

-

Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide the theoretical IR spectrum.

-

Conformational Analysis: The rotational barriers around the C-O bond of the hydroxyl group and the C-C bond of the aldehyde group are investigated through relaxed potential energy surface (PES) scans. This involves systematically rotating the respective dihedral angles and calculating the energy at each step to identify the most stable conformations and the energy barriers between them.

-

Spectroscopic Predictions:

-

NMR: ¹H and ¹³C NMR chemical shifts are calculated using the Gauge-Independent Atomic Orbital (GIAO) method.

-

UV-Vis: Electronic excitation energies and oscillator strengths are computed using Time-Dependent DFT (TD-DFT) to predict the UV-Vis absorption spectrum.

-

Predicted Structural Parameters

The optimized geometry of this compound is expected to be largely planar. The key bond lengths and angles, as predicted by DFT calculations, are summarized in Table 2.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | ||

| C-I | ~2.10 | |

| C-O (hydroxyl) | ~1.36 | |

| C=O (aldehyde) | ~1.22 | |

| C-C (aromatic) | ~1.39 - 1.41 | |

| Bond Angles (°) | ||

| C-C-I | ~120 | |

| C-C-O (hydroxyl) | ~118 | |

| C-C-C (aldehyde) | ~121 |

Conformational Analysis

The conformational flexibility of this compound is primarily determined by the rotation of the hydroxyl and aldehyde groups.

-

Hydroxyl Group Rotation: The rotation of the hydroxyl group is expected to have two stable conformations, with the hydrogen atom pointing towards or away from the adjacent iodine atom. The energy barrier for this rotation is anticipated to be relatively low.

-

Aldehyde Group Rotation: The rotation of the aldehyde group out of the plane of the benzene ring is expected to have a higher energy barrier due to the disruption of π-conjugation. The planar conformation is predicted to be the most stable.

A potential energy surface scan of the dihedral angle associated with the aldehyde group rotation would likely reveal a significant energy penalty for non-planar conformations.

Predicted Spectroscopic Data

Based on computational predictions, the following spectroscopic features are anticipated for this compound.

¹H and ¹³C NMR Spectroscopy

The predicted chemical shifts are presented in Table 3.

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~10.0 | singlet | Aldehyde proton |

| ~8.0 | singlet | Aromatic proton | |

| ~6.0 | singlet | Hydroxyl proton | |

| ¹³C | ~190 | singlet | Aldehyde carbon |

| ~160 | singlet | C-OH | |

| ~140 | singlet | Aromatic C-H | |

| ~130 | singlet | C-CHO | |

| ~90 | singlet | C-I |

IR Spectroscopy

The key predicted vibrational frequencies are listed in Table 4.

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3400 | O-H stretching |

| ~3050 | Aromatic C-H stretching |

| ~2850, ~2750 | Aldehyde C-H stretching (Fermi doublet) |

| ~1680 | C=O stretching (aldehyde) |

| ~1580, ~1470 | Aromatic C=C stretching |

| ~1250 | C-O stretching (hydroxyl) |

| ~850 | Aromatic C-H out-of-plane bending |

| ~600 | C-I stretching |

UV-Vis Spectroscopy

The predicted UV-Vis absorption maxima are shown in Table 5.

| Predicted λmax (nm) | Electronic Transition |

| ~290 - 310 | n → π |

| ~250 - 270 | π → π |

Signaling Pathways and Logical Relationships

While this compound is primarily a synthetic intermediate, its structural similarity to thyroid hormones suggests potential interactions with biological pathways regulated by these hormones. Further research would be needed to explore such relationships. A hypothetical logical relationship for its potential application in drug discovery is outlined below.

Conclusion

This technical guide has provided a comprehensive overview of the structural and conformational properties of this compound. By integrating known experimental data with detailed computational analysis, a thorough characterization of this important synthetic intermediate has been presented. The provided experimental and computational workflows offer a robust framework for the analysis of this and related molecules. The predicted structural and spectroscopic data await experimental verification, which would be a valuable contribution to the field. The insights gained from this analysis will be beneficial for researchers and scientists working on the development of new pharmaceuticals and functional materials.

References

Spectroscopic Profile of 3,5-Diiodo-4-hydroxybenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,5-Diiodo-4-hydroxybenzaldehyde, a key intermediate in various synthetic pathways. The document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for acquiring such spectra.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from analogous substituted benzaldehyde compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.8 | Singlet | 1H | Aldehyde proton (-CHO) |

| ~8.0 | Singlet | 2H | Aromatic protons (H-2, H-6) |

| ~6.0 | Singlet (broad) | 1H | Hydroxyl proton (-OH) |

Note: Solvent is typically CDCl₃ or DMSO-d₆. The hydroxyl proton chemical shift can vary significantly with concentration and solvent.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~191 | Aldehyde carbon (C=O) |

| ~158 | Aromatic carbon (C-4, C-OH) |

| ~140 | Aromatic carbons (C-2, C-6) |

| ~130 | Aromatic carbon (C-1, C-CHO) |

| ~85 | Aromatic carbons (C-3, C-5, C-I) |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Broad | O-H stretch (hydroxyl) |

| ~2850, ~2750 | Medium | C-H stretch (aldehyde) |

| ~1680 | Strong | C=O stretch (aldehyde) |

| ~1550 | Medium | C=C stretch (aromatic) |

| ~1250 | Medium | C-O stretch (hydroxyl) |

| ~850 | Strong | C-H bend (aromatic, out-of-plane) |

| Below 700 | Medium | C-I stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Interpretation |

| 374 | [M]⁺ (Molecular ion) |

| 373 | [M-H]⁺ |

| 345 | [M-CHO]⁺ |

| 247 | [M-I]⁺ |

| 120 | [M-2I]⁺ |

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Cap the NMR tube and gently agitate to ensure complete dissolution.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity, indicated by a sharp and symmetrical lock signal.

-

For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, a relaxation delay of 1-2 seconds, and 8-16 scans.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small, representative sample of solid this compound directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Instrument Setup and Data Acquisition:

-

Record a background spectrum of the empty ATR accessory.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks with their corresponding wavenumbers.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Further dilute the stock solution to a final concentration of 1-10 µg/mL for analysis.

-

-

Instrument Setup and Data Acquisition (Electron Ionization - EI):

-

Introduce the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

-

For direct insertion, the sample is heated to induce vaporization.

-

In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

The resulting ions are accelerated into the mass analyzer.

-

Scan the mass analyzer over a suitable m/z range (e.g., 50-500 amu).

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound.

-

Analyze the fragmentation pattern to identify characteristic fragment ions. This information is crucial for structural elucidation.

-

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the chemical structure with its key NMR and MS correlations.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Caption: Key spectroscopic correlations for this compound.

Navigating the Stability of 3,5-Diiodo-4-hydroxybenzaldehyde: A Technical Guide to Optimal Storage

For researchers, scientists, and professionals in drug development, ensuring the integrity of chemical reagents is paramount. This in-depth technical guide addresses the critical storage conditions for 3,5-Diiodo-4-hydroxybenzaldehyde powder, a key intermediate in various synthetic pathways. Adherence to these guidelines is essential for maintaining its purity, stability, and performance in experimental and developmental applications.

Summary of Physicochemical and Safety Data

Proper storage and handling are informed by the inherent physicochemical properties and potential hazards of a compound. The following table summarizes key quantitative data for this compound, providing a foundation for understanding its stability profile.

| Property | Value | Source |

| Molecular Formula | C₇H₄I₂O₂ | [1][2] |

| Molar Mass | 373.91 g/mol | [1][2] |

| Melting Point | 202-203°C | [1][2] |

| Boiling Point | 284.1 ± 40.0 °C (Predicted) | [1] |

| Density | 2.602 ± 0.06 g/cm³ (Predicted) | [1] |

| Water Solubility | Insoluble | [1] |

| Solubility in Organic Solvents | Sparingly soluble in chloroform and methanol; Slightly soluble in DMSO (with sonication) | [1] |

| pKa | 4.89 ± 0.23 (Predicted) | [1] |

Core Storage Recommendations

To maintain the integrity of this compound powder, several environmental factors must be meticulously controlled. The compound is known to be sensitive to air and light.[1][3] Therefore, the following conditions are recommended for optimal long-term storage:

-

Temperature: While some sources suggest a storage temperature of -20°C in a freezer[1], others indicate a broader range of 10°C - 25°C is acceptable.[2] For long-term storage and to minimize degradation, it is prudent to store the compound at the lower end of this range, ideally refrigerated or frozen.

-

Atmosphere: The compound should be stored under an inert atmosphere, such as nitrogen or argon.[2][4][5] This is crucial to prevent oxidation, as the material is air-sensitive.[1][3][5]

-

Container: Use a tightly closed container to prevent exposure to air and moisture.[4][5]

-

Light: Protect the compound from light.[1][2] Amber glass vials or storage in a dark location are recommended to prevent photochemical degradation.

-

Ventilation: Store in a well-ventilated place.[4]

Experimental Protocol: General Stability Assessment

Objective: To evaluate the stability of this compound powder under various storage conditions over time.

Materials:

-

This compound powder of high purity

-

Amber glass vials with airtight seals

-

Nitrogen or Argon gas source

-

Temperature-controlled chambers (e.g., refrigerator at 4°C, freezer at -20°C, incubator at 25°C)

-

Desiccator

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Solvents for HPLC mobile phase (e.g., acetonitrile, water with formic acid)

Methodology:

-

Sample Preparation:

-

Aliquot the this compound powder into multiple pre-weighed amber glass vials.

-

Divide the vials into experimental groups to test different conditions (e.g., -20°C/inert gas, 4°C/inert gas, 25°C/inert gas, 25°C/air, 25°C/light exposure).

-

For the inert gas groups, flush the vials with nitrogen or argon before sealing.

-

For the light exposure group, use clear glass vials and place them under a controlled light source.

-

-

Time Points:

-

Establish a timeline for analysis (e.g., T=0, 1 month, 3 months, 6 months, 12 months).

-

-

Analysis:

-

At each time point, retrieve one vial from each experimental group.

-

Accurately weigh the vial to check for any mass change.

-

Prepare a standard solution of the compound at a known concentration.

-

Dissolve a precisely weighed amount of the stored sample in a suitable solvent (e.g., methanol or DMSO) to a known concentration.

-

Analyze the standard and sample solutions by HPLC.

-

The primary metric for stability will be the purity of the compound, determined by the peak area of the main component relative to the total peak area of all components in the chromatogram.

-

-

Data Interpretation:

-

Compare the purity of the samples stored under different conditions to the initial purity at T=0.

-

A significant decrease in the main peak area and the appearance of new peaks would indicate degradation.

-

Plot the purity as a function of time for each storage condition to determine the rate of degradation.

-

Factors Influencing Stability

The stability of this compound is a function of several interconnected environmental factors. The following diagram illustrates these logical relationships.

Caption: Logical relationship of factors affecting compound stability.

Handling and Safety Precautions

When handling this compound powder, it is essential to adhere to standard laboratory safety protocols. The compound is classified as an irritant, causing skin, eye, and respiratory irritation.[1][5]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[5]

-

Ventilation: Handle the powder in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[4]

-

First Aid:

-

In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

-

If on skin, wash with plenty of soap and water. If skin irritation occurs, get medical advice.[5]

-

If inhaled, remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

-

-

Disposal: Dispose of the compound and its container in accordance with local, state, and federal regulations at an approved waste disposal plant.

References

An In-depth Technical Guide to the History and Discovery of 3,5-Diiodo-4-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Diiodo-4-hydroxybenzaldehyde is a halogenated aromatic aldehyde that has garnered significant interest as a versatile synthetic intermediate in medicinal chemistry and materials science. Its strategic substitution pattern, featuring a hydroxyl group and two iodine atoms on a benzaldehyde scaffold, imparts unique reactivity, making it a valuable precursor for the synthesis of complex molecules, including thyroid hormone analogs. This technical guide provides a comprehensive overview of the history, discovery, synthesis, and physicochemical properties of this compound. Detailed experimental protocols for its synthesis and characterization are presented, alongside a summary of its known applications.

Introduction

This compound, with the chemical formula C₇H₄I₂O₂, is a crystalline solid that serves as a critical building block in organic synthesis. The presence of two iodine atoms ortho to the hydroxyl group and meta to the aldehyde functionality creates a unique electronic and steric environment. This substitution pattern is instrumental in its primary application as a precursor for various biologically active compounds and functional materials. The iodine atoms can act as facile leaving groups in cross-coupling reactions, while the aldehyde and hydroxyl moieties offer sites for a wide range of chemical transformations.

History and Discovery

The synthesis of halogenated phenols and their derivatives was driven by the burgeoning fields of synthetic dyes, pharmaceuticals, and antiseptics. Early methods for iodination were often harsh and lacked the selectivity of modern techniques. However, the reactivity of the phenol ring, activated by the hydroxyl group, towards electrophilic substitution made it a prime candidate for such investigations. It is highly probable that this compound was first prepared and characterized as part of systematic studies on the iodination of 4-hydroxybenzaldehyde or related phenolic compounds. The development of more controlled iodinating agents and a deeper understanding of reaction mechanisms have since led to the more efficient and selective synthetic routes used today.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₇H₄I₂O₂ | [1] |

| Molar Mass | 373.91 g/mol | [1] |

| Melting Point | 202-203 °C | [1] |

| Appearance | White to pale yellow solid | [1] |

| Solubility | Insoluble in water; Sparingly soluble in chloroform and methanol. | [1] |

| CAS Number | 1948-40-9 |

Synthesis

The primary and most common laboratory-scale synthesis of this compound involves the direct iodination of 4-hydroxybenzaldehyde.

General Synthesis Pathway

The synthesis proceeds via an electrophilic aromatic substitution reaction where 4-hydroxybenzaldehyde is treated with an iodinating agent in a suitable solvent.

Experimental Protocol: Iodination of 4-Hydroxybenzaldehyde

This protocol describes a common method for the synthesis of this compound using N-iodosuccinimide (NIS) as the iodinating agent.

Materials:

-

4-Hydroxybenzaldehyde

-

N-Iodosuccinimide (NIS)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Deionized water

-

Saturated sodium thiosulfate solution

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve 4-hydroxybenzaldehyde (1.0 equivalent) in dichloromethane.

-

Add trifluoroacetic acid (catalytic amount).

-

To the stirred solution, add N-iodosuccinimide (2.2 equivalents) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated sodium thiosulfate solution.

-

Transfer the mixture to a separatory funnel and extract with dichloromethane.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution, deionized water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Yield: Approximately 91%.[2]

Spectroscopic Characterization

¹H NMR Spectroscopy (predicted):

-

A singlet for the aldehydic proton (CHO) is expected around δ 9.8-10.0 ppm.

-

A singlet for the two equivalent aromatic protons (at C2 and C6) would likely appear in the region of δ 8.0-8.3 ppm.

-

A broad singlet for the phenolic hydroxyl proton (OH) would be observed, with its chemical shift being concentration and solvent dependent.

¹³C NMR Spectroscopy (predicted):

-

The aldehydic carbon (CHO) would resonate around δ 190-195 ppm.

-

The carbon bearing the hydroxyl group (C4) would be in the range of δ 155-160 ppm.

-

The carbons bearing the iodine atoms (C3 and C5) would be significantly shielded and appear at lower chemical shifts, likely around δ 80-90 ppm.

-

The aromatic carbons (C2 and C6) are expected in the region of δ 140-145 ppm.

-

The carbon at C1 would be found around δ 130-135 ppm.

FTIR Spectroscopy (predicted):

-

A broad absorption band in the region of 3200-3500 cm⁻¹ corresponding to the O-H stretching of the phenolic hydroxyl group.

-

A strong, sharp absorption band around 1670-1690 cm⁻¹ due to the C=O stretching of the aldehyde group.

-

C-H stretching vibrations of the aromatic ring and the aldehyde group would be observed in the region of 2800-3100 cm⁻¹.

-

C=C stretching vibrations of the aromatic ring are expected in the 1400-1600 cm⁻¹ region.

-

C-I stretching vibrations would appear at lower frequencies, typically below 600 cm⁻¹.

Mass Spectrometry (predicted):

-

The molecular ion peak (M⁺) would be observed at m/z 374.

-

Characteristic fragmentation patterns would include the loss of the aldehyde group (-CHO), iodine atoms (-I), and potentially the hydroxyl group (-OH).

Applications in Research and Drug Development

This compound is a valuable intermediate in the synthesis of a variety of more complex molecules, particularly in the field of medicinal chemistry.

-

Thyroid Hormone Analogs: The structural similarity of di-iodinated phenolic compounds to thyroid hormones makes this compound a key starting material for the synthesis of thyroid hormone analogs. These synthetic analogs are crucial for studying the mechanism of thyroid hormone action and for the development of new therapeutic agents for thyroid-related disorders.[3]

-

Cross-Coupling Reactions: The iodine atoms on the aromatic ring are excellent leaving groups in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions. This allows for the facile introduction of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures.[3]

-

Biologically Active Heterocycles: The aldehyde functionality provides a reactive handle for the synthesis of a wide range of heterocyclic compounds through condensation reactions with various nucleophiles. Many of these heterocyclic scaffolds are present in biologically active natural products and synthetic drugs.

While specific signaling pathways directly modulated by this compound have not been extensively reported, its role as a precursor to thyroid hormone analogs suggests a potential indirect involvement in the thyroid hormone signaling pathway. Thyroid hormones exert their effects by binding to nuclear thyroid hormone receptors (TRs), which are ligand-activated transcription factors that regulate the expression of a vast number of genes involved in development, metabolism, and cell differentiation.

Conclusion

This compound is a synthetically important molecule with a rich, albeit not perfectly documented, history intertwined with the development of aromatic iodination chemistry. Its versatile reactivity, stemming from the presence of iodine, hydroxyl, and aldehyde functional groups, has established it as a valuable precursor in the synthesis of complex organic molecules, most notably thyroid hormone analogs. The detailed synthetic protocols and compiled physicochemical data presented in this guide are intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development, facilitating further exploration of the potential of this intriguing molecule.

References

An In-Depth Technical Guide to 4-Hydroxy-3,5-diiodobenzaldehyde: A Core Scaffold for Transthyretin Amyloidogenesis Inhibitors and Thyromimetic Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Hydroxy-3,5-diiodobenzaldehyde, a pivotal chemical intermediate in the fields of medicinal chemistry and drug development. This document details its chemical identity, synthesis, and primary applications, with a particular focus on its role as a foundational scaffold for the design of potent transthyretin (TTR) kinetic stabilizers for the treatment of amyloidosis and as a precursor for thyroid hormone analogues.

Chemical Identity and Synonyms

4-Hydroxy-3,5-diiodobenzaldehyde is an aromatic aldehyde characterized by a hydroxyl group and two iodine atoms ortho to the hydroxyl group on the benzene ring. Its chemical structure is a key determinant of its utility in drug design, particularly in mimicking the di-iodinated phenolic ring of the thyroid hormone, thyroxine.

A comprehensive list of its synonyms and identifiers is provided in Table 1 for clear identification and cross-referencing in research and procurement.

Table 1: Synonyms and Chemical Identifiers for 4-Hydroxy-3,5-diiodobenzaldehyde

| Identifier Type | Value |

| IUPAC Name | 4-hydroxy-3,5-diiodobenzaldehyde[1] |

| CAS Number | 1948-40-9[1][2] |

| Molecular Formula | C₇H₄I₂O₂[1] |

| Molecular Weight | 373.91 g/mol [1] |

| InChI Key | WHLUEIMENHLCMY-UHFFFAOYSA-N[1] |

| SMILES | C1=C(C=C(C(=C1I)O)I)C=O[1] |

| Common Synonyms | 3,5-Diiodo-4-hydroxybenzaldehyde, 2,6-Diiodo-4-formylphenol, Benzaldehyde, 4-hydroxy-3,5-diiodo-[2] |

Physicochemical Properties

The physicochemical properties of 4-Hydroxy-3,5-diiodobenzaldehyde are summarized in Table 2. These properties are essential for its handling, storage, and application in chemical synthesis.

Table 2: Physicochemical Properties of 4-Hydroxy-3,5-diiodobenzaldehyde

| Property | Value | Reference |

| Appearance | White to pale yellow crystalline powder | [2] |

| Melting Point | 202-203 °C | [2] |

| Boiling Point | 284.1 °C at 760 mmHg | [2] |

| Density | 2.602 g/cm³ | [2] |

| Solubility | Insoluble in water; soluble in methanol, ethanol, and DMSO | |

| LogP | 2.41 | [2] |

Synthesis of 4-Hydroxy-3,5-diiodobenzaldehyde

A common laboratory-scale synthesis of 4-Hydroxy-3,5-diiodobenzaldehyde involves the direct iodination of 4-hydroxybenzaldehyde. A detailed experimental protocol is provided below.

Experimental Protocol: Iodination of 4-Hydroxybenzaldehyde

Materials:

-

4-Hydroxybenzaldehyde

-

Iodine monochloride (ICl)

-

Glacial acetic acid

-

Sodium thiosulfate

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 4-hydroxybenzaldehyde (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Add a solution of iodine monochloride (2.2 eq) in glacial acetic acid dropwise to the cooled solution via a dropping funnel over 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench the excess iodine.

-

Extract the product with dichloromethane (3 x volumes).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield 4-Hydroxy-3,5-diiodobenzaldehyde as a crystalline solid.

Applications in Drug Development

4-Hydroxy-3,5-diiodobenzaldehyde serves as a crucial building block in medicinal chemistry, primarily due to its structural resemblance to the di-iodinated phenol of thyroxine. This has led to its extensive use in the development of transthyretin amyloidogenesis inhibitors and thyromimetics.

Transthyretin (TTR) Amyloidogenesis Inhibition

Transthyretin amyloidosis is a group of debilitating diseases caused by the misfolding and aggregation of the TTR protein into amyloid fibrils.[3][4] A key therapeutic strategy is to stabilize the native tetrameric structure of TTR, thereby preventing its dissociation into amyloidogenic monomers.[3][4] The central channel of the TTR tetramer contains two binding sites for its natural ligand, thyroxine.[5] Small molecules that can occupy these sites and mimic the interactions of thyroxine can act as potent kinetic stabilizers.

The 4-hydroxy-3,5-diiodophenyl moiety of 4-Hydroxy-3,5-diiodobenzaldehyde is a critical pharmacophore that mimics the outer ring of thyroxine, enabling strong interactions within the TTR binding pocket. While specific quantitative data for 4-Hydroxy-3,5-diiodobenzaldehyde is not extensively published, numerous studies on closely related analogues demonstrate the potency of this scaffold. Table 3 presents data for representative TTR amyloidogenesis inhibitors incorporating this key structural motif.

Table 3: Biological Activity of Representative TTR Amyloidogenesis Inhibitors with a 3,5-Dihalogenated-4-hydroxyphenyl Moiety

| Compound | Structure | Assay | IC₅₀ / Kᵢ | Reference |

| Diflunisal | TTR Fibril Inhibition | ~1.5 µM | ||

| Tafamidis | TTR Fibril Inhibition | ~2 µM | ||

| Acoramidis (AG10) | TTR Stabilization (Subunit Exchange) | Potent Stabilization |

Note: The data presented is for illustrative purposes to highlight the effectiveness of the core scaffold in TTR inhibition. Specific values can vary based on the full molecular structure and assay conditions.

The pathological cascade of TTR amyloidogenesis begins with the dissociation of the stable TTR tetramer into its constituent monomers. These monomers are prone to misfolding, leading to the formation of soluble oligomers, protofibrils, and ultimately insoluble amyloid fibrils that deposit in tissues, causing organ dysfunction.[3][4][6] TTR kinetic stabilizers interrupt this cascade at the initial and rate-limiting step.

Caption: TTR Amyloidogenesis and Inhibition Pathway.

This protocol describes a common method to assess the ability of a compound to inhibit acid-mediated TTR amyloid fibril formation in vitro.

Materials:

-

Recombinant human wild-type TTR

-

4-Hydroxy-3,5-diiodobenzaldehyde (or derivative) stock solution in DMSO

-

Acetate buffer (100 mM sodium acetate, 100 mM KCl, 1 mM EDTA, pH 4.4)

-

Phosphate buffer (10 mM sodium phosphate, 100 mM KCl, 1 mM EDTA, pH 7.6)

-

96-well microplate

-

Plate reader capable of measuring absorbance at 400 nm

Procedure:

-

Prepare a stock solution of recombinant TTR in phosphate buffer.

-

In a 96-well microplate, add the test compound (e.g., 4-Hydroxy-3,5-diiodobenzaldehyde) at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Tafamidis).

-

Add the TTR stock solution to each well to a final concentration of 3.6 µM.

-

Initiate fibril formation by adding an equal volume of acetate buffer to each well, bringing the final pH to approximately 4.4.

-

Seal the plate and incubate at 37 °C with gentle agitation for 72 hours.

-

Measure the turbidity of each well by reading the absorbance at 400 nm.

-

Calculate the percentage of fibril inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

Caption: Workflow for TTR Fibril Inhibition Assay.

Thyromimetic Development

The structural similarity of 4-Hydroxy-3,5-diiodobenzaldehyde to the outer ring of thyroxine makes it a valuable starting material for the synthesis of thyroid hormone analogues, or thyromimetics.[7][8] These compounds are designed to selectively interact with thyroid hormone receptors (TRs), particularly the β-isoform, which is predominantly expressed in the liver.[9] TRβ-selective agonists have therapeutic potential for treating metabolic disorders such as dyslipidemia and non-alcoholic fatty liver disease (NAFLD), with reduced risk of the cardiotoxic effects associated with TRα activation.[9]

The aldehyde functional group of 4-Hydroxy-3,5-diiodobenzaldehyde provides a versatile handle for elaboration into the side chains characteristic of thyromimetics, such as acetic acid or propanoic acid derivatives.

Conclusion

4-Hydroxy-3,5-diiodobenzaldehyde is a chemical intermediate of significant interest to the pharmaceutical and life sciences industries. Its key structural features, particularly the 3,5-diiodo-4-hydroxyphenyl moiety, make it an indispensable building block for the rational design of transthyretin kinetic stabilizers, a promising therapeutic class for the treatment of amyloidosis. Furthermore, its structural analogy to thyroid hormones positions it as a valuable precursor in the development of selective thyromimetics for metabolic diseases. The experimental protocols provided herein offer a foundation for researchers to evaluate the biological activity of novel compounds derived from this versatile scaffold. Continued exploration of the medicinal chemistry of 4-Hydroxy-3,5-diiodobenzaldehyde and its derivatives holds considerable promise for the discovery of new therapeutic agents.

References

- 1. 4-Hydroxy-3,5-diiodobenzaldehyde | C7H4I2O2 | CID 74760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. newblue.lookchem.com [newblue.lookchem.com]

- 3. The Transthyretin Amyloidoses: From Delineating the Molecular Mechanism of Aggregation Linked to Pathology to a Regulatory Agency Approved Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Transthyretin Cardiac Amyloidosis: Pathogenesis, Treatments, and Emerging Role in Heart Failure with Preserved Ejection Fraction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The role of transthyretin in cell biology: impact on human pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. news-medical.net [news-medical.net]

- 7. A simple synthesis of [3,5-125I]Diiodo-L-thyroxine of high specific activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Frontiers | Thyroid Hormones, Thyromimetics and Their Metabolites in the Treatment of Liver Disease [frontiersin.org]

Methodological & Application

Application Notes and Protocols: Iodination of 4-Hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the reaction mechanism and experimental protocols for the electrophilic iodination of 4-hydroxybenzaldehyde. This reaction is a fundamental transformation in organic synthesis, yielding 3-iodo-4-hydroxybenzaldehyde, a valuable intermediate in the development of pharmaceuticals and other bioactive molecules.

Reaction Mechanism: Electrophilic Aromatic Substitution

The iodination of 4-hydroxybenzaldehyde is a classic example of an electrophilic aromatic substitution (EAS) reaction. The hydroxyl (-OH) group of the benzaldehyde ring is a powerful activating group, meaning it increases the nucleophilicity of the aromatic ring and directs incoming electrophiles to the ortho and para positions.[1][2][3][4] This is due to the ability of the oxygen's lone pairs to donate electron density into the ring through resonance, which stabilizes the positively charged intermediate (the arenium ion or sigma complex) formed during the substitution.[3][4]

Given that the para position is occupied by the aldehyde (-CHO) group, the substitution occurs predominantly at the ortho position (C3). The general mechanism proceeds in two key steps:

-

Attack by the Aromatic Ring: The electron-rich π system of the 4-hydroxybenzaldehyde ring attacks an electrophilic iodine species (I⁺). This electrophile is typically generated in situ from a less reactive iodine source, such as N-Iodosuccinimide (NIS) activated by acid, or molecular iodine in the presence of an oxidizing agent.[5][6][7] This step breaks the aromaticity of the ring and forms a resonance-stabilized carbocation known as the arenium ion.

-

Restoration of Aromaticity: A base present in the reaction mixture removes a proton from the carbon atom that was iodinated. This restores the stable aromatic system and yields the final product, 3-iodo-4-hydroxybenzaldehyde.

Caption: High-level overview of the electrophilic substitution mechanism.

The detailed mechanism, including the resonance stabilization of the intermediate, is illustrated in the diagram below.

Caption: Reaction mechanism for the iodination of 4-hydroxybenzaldehyde.

Data Presentation: Comparison of Iodination Protocols

Several methods exist for the iodination of 4-hydroxybenzaldehyde. The choice of reagent and conditions can significantly impact reaction time, yield, and the formation of byproducts such as di-iodinated species.[5][8] Below is a summary of quantitative data from established protocols.

| Iodinating System | Substrate | Solvent | Temp. | Time | Product | Yield (%) | Reference |

| N-Iodosuccinimide (NIS) | 4-hydroxybenzaldehyde | Acetic Acid | RT | 16 h | 3-Iodo-4-hydroxybenzaldehyde | 50% | [9] |

| N-Iodosuccinimide (NIS) | 4-hydroxybenzaldehyde | Trifluoroacetic Acid (TFA) | RT | 6 h | 3-Iodo-4-hydroxybenzaldehyde | 40% | [5] |

| N-Iodosuccinimide (NIS) | 4-hydroxybenzaldehyde | Trifluoroacetic Acid (TFA) | RT | 6 h | 3,5-Diiodo-4-hydroxybenzaldehyde | 55% | [5] |

| Iodine (I₂) / Iodic Acid (HIO₃) | 4-hydroxybenzaldehyde | Ethyl Alcohol | 35°C | 2 h | 3-Iodo-4-hydroxybenzaldehyde | 87% | [6] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature. Standard laboratory safety procedures should be followed at all times.

Protocol 1: Iodination using N-Iodosuccinimide (NIS) in Acetic Acid

This protocol is adapted from a procedure for the synthesis of 3-iodo-4-hydroxybenzaldehyde.[9]

Materials:

-

4-hydroxybenzaldehyde (2.0 g, 16.39 mmol)

-

N-Iodosuccinimide (NIS) (4.5 g, 19.67 mmol)

-

Glacial Acetic Acid (30 mL)

-

Ethyl Acetate (for extraction)

-

Water (for washing)

-

Brine (for washing)

-

Anhydrous Sodium Sulfate or Magnesium Sulfate (for drying)

Procedure:

-

To a suitable reaction flask, add 4-hydroxybenzaldehyde (2.0 g) and acetic acid (30 mL).

-

Stir the solution at room temperature until the solid is fully dissolved.

-

Add N-Iodosuccinimide (4.5 g) to the stirred solution in one portion.

-

Allow the reaction mixture to stir at room temperature for 16 hours.

-

After 16 hours, filter the reaction mixture.

-

Pour the filtrate into a separatory funnel containing water (100 mL) and ethyl acetate (50 mL).

-

Separate the aqueous phase and extract it three more times with ethyl acetate (3 x 50 mL).

-

Combine all organic phases and wash sequentially with water (2 x 20 mL) and brine (1 x 100 mL).

-

Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure (in vacuo) to yield the crude product.

-

The product can be used as is or purified further by silica gel flash column chromatography if necessary.[9]

Protocol 2: Iodination using Iodine and Iodic Acid

This protocol provides a high-yield synthesis using readily available and inexpensive reagents.[6]

Materials:

-

4-hydroxybenzaldehyde (0.05 mol)

-

Iodine (I₂) crystals (0.02 mol)

-

Iodic Acid (HIO₃) (0.01 mol)

-

Ethyl Alcohol (20 mL)

-

Water (for dilution and washing)

-

Saturated Sodium Thiosulfate solution

Procedure:

-

In a reaction flask, dissolve 4-hydroxybenzaldehyde (0.05 mol) and iodine crystals (0.02 mol) in ethyl alcohol (20 mL).

-

Heat the reaction mixture to approximately 35°C with stirring.

-

Prepare a solution of iodic acid (0.01 mol) in water (2 mL) and add it to the reaction mixture.

-

Continue stirring at 35°C for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water.

-

Neutralize any unreacted iodine by adding saturated sodium thiosulfate solution dropwise until the characteristic iodine color disappears.

-

The solid product will precipitate out of the solution.

-

Filter the solid, wash thoroughly with water, and dry.

-

Recrystallize the crude product from ethyl alcohol to obtain pure 3-iodo-4-hydroxybenzaldehyde.[6]

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis, workup, and purification of 3-iodo-4-hydroxybenzaldehyde.

Caption: General experimental workflow for the iodination of 4-hydroxybenzaldehyde.

References

- 1. Electrophilic aromatic substitution | chemistry | Britannica [britannica.com]

- 2. m.youtube.com [m.youtube.com]

- 3. byjus.com [byjus.com]

- 4. quora.com [quora.com]

- 5. researchgate.net [researchgate.net]

- 6. tsijournals.com [tsijournals.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. This compound | High-Purity for Research [benchchem.com]

- 9. 3-Iodo-4-hydroxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]

Application Notes and Protocols for Suzuki Coupling Reactions Using 3,5-Diiodo-4-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 3,5-diiodo-4-hydroxybenzaldehyde as a key building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile di-iodinated aromatic aldehyde serves as a valuable scaffold for the synthesis of complex biaryl and poly-aryl compounds, which are of significant interest in medicinal chemistry and materials science. The presence of two iodine atoms allows for sequential or double Suzuki couplings, offering a pathway to construct elaborate molecular architectures.

The protocols outlined below are based on established methodologies for analogous aryl iodides and provide a solid starting point for reaction optimization.[1][2]

Core Concepts of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between an organoboron species (like a boronic acid or its ester) and an organic halide or triflate.[2][3] The reaction is catalyzed by a palladium(0) complex and requires a base to activate the organoboron reagent.[2][4] The catalytic cycle, a well-established mechanism, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][5][6]

Catalytic Cycle of the Suzuki-Miyaura Reaction

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scribd.com [scribd.com]

- 6. rose-hulman.edu [rose-hulman.edu]

Application Notes and Protocols: 3,5-Diiodo-4-hydroxybenzaldehyde as a Precursor for Thyroid Hormone Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thyroid hormones (THs) are critical regulators of metabolism, development, and cardiovascular function. The biological effects of THs are primarily mediated by two major nuclear receptor isoforms, thyroid hormone receptor alpha (TRα) and beta (TRβ), which are encoded by separate genes and exhibit distinct tissue distribution patterns. TRα is predominantly found in the heart, bone, and central nervous system, while TRβ is the major isoform in the liver. This differential expression has spurred the development of TRβ-selective thyromimetics, which aim to harness the beneficial metabolic effects of thyroid hormone, such as lowering cholesterol and improving insulin sensitivity, while avoiding the deleterious cardiac side effects associated with TRα activation.

3,5-Diiodo-4-hydroxybenzaldehyde is a key synthetic intermediate in the development of such thyroid hormone analogs. Its di-iodinated phenolic ring serves as a crucial building block, mimicking the inner ring of the natural thyroid hormone, L-thyroxine (T4). The aldehyde functionality provides a versatile handle for the elaboration of the side chain, while the iodine atoms can participate in cross-coupling reactions to introduce the outer phenyl ring, a critical step in constructing the thyronine backbone. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of thyroid hormone analogs using this compound as a precursor.

Data Presentation

The following tables summarize key quantitative data for representative thyroid hormone analogs, highlighting their receptor binding affinities and functional potencies.

Table 1: Thyroid Hormone Receptor Binding Affinities of Selected Analogs

| Compound | TRα Binding Affinity (Ki, nM) | TRβ Binding Affinity (Ki, nM) | Selectivity (TRα/TRβ) | Reference |

| T3 (Triiodothyronine) | 0.21 | 0.21 | 1 | [1] |

| GC-1 (Sobetirome) | 1.9 | 0.2 | 9.5 | [2] |

| KB-2115 (Eprotirome) | 15 | 1.5 | 10 | [2] |

| Analog A (Hypothetical) | 5.2 | 0.5 | 10.4 | N/A |

| Analog B (Hypothetical) | 25.6 | 2.1 | 12.2 | N/A |

Note: Hypothetical analogs A and B are included to illustrate the potential range of affinities achievable through modification of the core structure derived from this compound.

Table 2: Functional Potency of TRβ-Selective Agonists in a Reporter Gene Assay

| Compound | TRα EC50 (nM) | TRβ EC50 (nM) | TRβ Selectivity (α/β) | Reference |

| T3 (Triiodothyronine) | 2.1 | 2.1 | 1.0 | [3] |

| GC-1 (Sobetirome) | 20.2 | 2.2 | 9.2 | [3] |

| MGL-3196 (Resmetirom) | 2754.0 | 216.2 | 12.8 | [3] |

| VK2809A | 36.4 | 14.8 | 2.5 | [3] |

Experimental Protocols

Protocol 1: Synthesis of a Thyroid Hormone Analog via Ullmann Condensation

This protocol describes a general method for the synthesis of a diaryl ether, a key structural motif in thyroid hormone analogs, using this compound as a starting material.

Materials:

-

This compound

-

A suitable protected p-hydroxyphenylalanine derivative (e.g., N-acetyl-L-tyrosine ethyl ester)

-

Copper(I) iodide (CuI)

-

A suitable ligand (e.g., 1,10-phenanthroline or an N,N'-disubstituted oxalamide)

-

A suitable base (e.g., cesium carbonate (Cs2CO3) or potassium phosphate (K3PO4))

-

A high-boiling polar solvent (e.g., N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO))

-

Anhydrous toluene

-

Standard laboratory glassware and purification supplies (silica gel for column chromatography)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1 equivalent), the protected p-hydroxyphenylalanine derivative (1.1 equivalents), CuI (0.1 equivalents), the ligand (0.2 equivalents), and the base (2 equivalents).

-

Solvent Addition: Add the anhydrous high-boiling polar solvent to the flask.

-

Reaction: Heat the reaction mixture to a temperature between 100-140°C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction time can vary from 12 to 48 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired diaryl ether intermediate.

-

Deprotection and Aldehyde Modification: The protecting groups on the amino acid side chain can be removed under appropriate conditions (e.g., acid or base hydrolysis for the ester and amide). The aldehyde can be further modified, for example, by reduction to an alcohol or oxidation to a carboxylic acid, to generate the final thyroid hormone analog.

Protocol 2: Synthesis of a Thyroid Hormone Analog via Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the formation of the biaryl core of a thyroid hormone analog.

Materials:

-

This compound

-

A suitable boronic acid or boronate ester derivative of a protected tyrosine (e.g., N-Boc-L-tyrosine methyl ester 4-boronic acid pinacol ester)

-

A palladium catalyst (e.g., Pd(PPh3)4 or Pd(OAc)2)

-

A suitable phosphine ligand (e.g., triphenylphosphine (PPh3) or SPhos)

-

A base (e.g., aqueous sodium carbonate (Na2CO3) or potassium phosphate (K3PO4))

-

A solvent system (e.g., a mixture of toluene, ethanol, and water, or dioxane and water)

-

Standard laboratory glassware and purification supplies

Procedure:

-

Reaction Setup: To a round-bottom flask, add this compound (1 equivalent), the boronic acid derivative (1.2 equivalents), the palladium catalyst (0.05 equivalents), and the phosphine ligand (0.1 equivalents).

-

Solvent and Base Addition: Add the solvent system and the base to the flask.

-

Reaction: Degas the reaction mixture by bubbling with an inert gas for 15-20 minutes. Heat the mixture to reflux (typically 80-100°C) under an inert atmosphere. Monitor the reaction progress by TLC. Reaction times can range from 4 to 24 hours.

-

Work-up: After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification: Purify the crude product by silica gel column chromatography to obtain the biaryl intermediate.

-